(2E)-3-(3-NITROPHENYL)-1-[4-(4,4,6-TRIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)PHENYL]PROP-2-EN-1-ONE
Overview
Description
The compound (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a nitrophenyl group, a trimethyl-substituted tetrahydropyrimidinyl group, and a prop-2-en-1-one moiety, making it a unique structure for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the nitrophenyl intermediate: This step involves nitration of a suitable aromatic precursor to introduce the nitro group.
Synthesis of the tetrahydropyrimidinyl intermediate: This involves the cyclization of appropriate precursors in the presence of a sulfur-containing reagent to form the tetrahydropyrimidinyl ring.
Coupling reaction: The final step involves coupling the nitrophenyl and tetrahydropyrimidinyl intermediates through a condensation reaction to form the prop-2-en-1-one linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to various nitro-oxidized products.
Scientific Research Applications
(2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one: has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The tetrahydropyrimidinyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one
- (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one
Uniqueness
The uniqueness of (2E)-3-(3-nitrophenyl)-1-[4-(4,4,6-trimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)phenyl]prop-2-en-1-one lies in its specific structural features, such as the combination of the nitrophenyl and tetrahydropyrimidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-1-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-15-14-22(2,3)23-21(29)24(15)18-10-8-17(9-11-18)20(26)12-7-16-5-4-6-19(13-16)25(27)28/h4-14H,1-3H3,(H,23,29)/b12-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEGBVIVRBASCU-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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